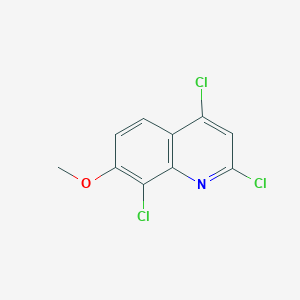
2,4,8-三氯-7-甲氧基喹啉
描述
The compound 2,4,8-Trichloro-7-methoxyquinoline is a chlorinated methoxyquinoline, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly synthesized or analyzed in the provided papers, related methoxyquinolines and their derivatives have been studied for their potential applications, particularly in the field of medicinal chemistry.
Synthesis Analysis
The synthesis of methoxyquinoline derivatives often involves multi-step reactions including cyclization, nitrification, chlorination, and other functional group transformations. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was achieved through a three-step process starting from 4-methoxyaniline, which included cyclization, nitrification, and chlorination steps . Similarly, methoxy-indoloisoquinolines were synthesized using the Bischler-Napieralski reaction followed by reduction, cyclization, and dehydrogenation .
Molecular Structure Analysis
The molecular structure of methoxyquinoline derivatives is characterized by the presence of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. Substituents such as methoxy groups and chloro groups can significantly influence the electronic and steric properties of the molecule. The structure of synthesized compounds is typically confirmed using techniques like 1H NMR and mass spectrometry (MS) .
Chemical Reactions Analysis
Methoxyquinolines can undergo various chemical reactions, including nucleophilic substitutions and dehalogenation. For example, the reaction of chloro-nitroquinolines with dimethylamine in alcohol can lead to aminodehalogenation products and nucleophilic substitution of methoxy groups . These reactions are crucial for modifying the structure of the quinoline core and introducing new functional groups that may enhance biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxyquinoline derivatives are influenced by their molecular structure. The presence of electron-donating methoxy groups and electron-withdrawing chloro and nitro groups can affect properties such as solubility, melting point, and reactivity. The synthesis methods described in the papers suggest that these compounds can be obtained in high yields under mild reaction conditions, which is advantageous for large-scale production .
科学研究应用
-
Pharmaceutical Chemistry
- Quinoline and its derivatives are a very important class of N-heterocyclic compounds in drug design . They have a wide spectrum of biological activities, including antimalarial, antimicrobial, antibacterial, antiparasitic, and anticancer activities .
- The quinoline skeleton has been used for a long time as a basic structure for the development of synthetic antimalarial drugs .
- Fluorinated quinolines have found their applications in medicine . For example, fluoroquine and mefloquine are synthetic antimalarial drugs .
-
Agriculture
-
Liquid Crystal Technology
-
Dye Industry
-
Synthesis of Other Compounds
-
Research
-
Fluorinated Quinolines
- Fluorinated quinolines have unique properties and have found applications in various fields . They are used in the synthesis of antibacterial drugs, enzyme inhibitors, and drugs for the treatment of heart diseases .
- They also find use in agriculture and as components for liquid crystals . Cyanine dyes based on quinolines also make a considerable share in commercial production .
-
Mechanochemical Synthesis
安全和危害
The safety and hazards associated with 2,4,8-Trichloro-7-methoxyquinoline are not explicitly mentioned in the search results. However, general precautionary statements include keeping the product out of reach of children, avoiding contact with air and water due to possible violent reaction and flash fire, and handling under inert gas3.
未来方向
The future directions for 2,4,8-Trichloro-7-methoxyquinoline are not explicitly mentioned in the search results. However, its fluorescence properties make it ideal for use in photoluminescent devices1, suggesting potential applications in this area.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or experts in the field.
属性
IUPAC Name |
2,4,8-trichloro-7-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl3NO/c1-15-7-3-2-5-6(11)4-8(12)14-10(5)9(7)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRUHYCICHPKHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=CC(=N2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383210 | |
| Record name | 2,4,8-trichloro-7-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,8-Trichloro-7-methoxyquinoline | |
CAS RN |
893620-26-3 | |
| Record name | 2,4,8-trichloro-7-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N-methyl-N-(2-methylsulfonylsulfanylethyl)ethanamine](/img/structure/B1351003.png)
![5-[(3-Bromo-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1351005.png)



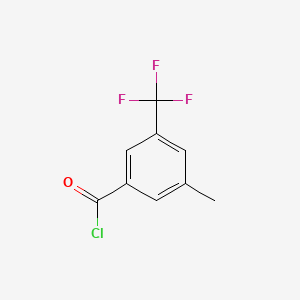
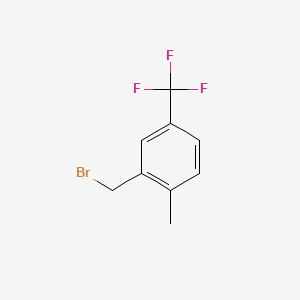
![{1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol](/img/structure/B1351018.png)
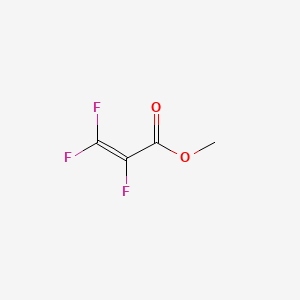
![1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1351020.png)
![5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B1351024.png)

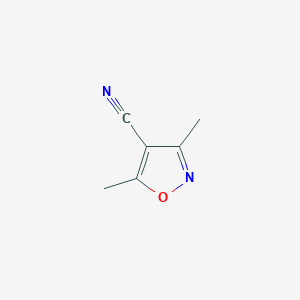
![[1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol](/img/structure/B1351034.png)